Superior Potency of Proflavine as an Mpro Inhibitor Compared to Acriflavine
In a direct enzymatic assay for inhibition of the SARS-CoV-2 main protease (Mpro), proflavine hemisulfate demonstrated significantly greater potency than its close analog, acriflavine [1].
| Evidence Dimension | SARS-CoV-2 Mpro Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.07 ± 0.01 μM |
| Comparator Or Baseline | Acriflavine: 5.60 ± 0.29 μM |
| Quantified Difference | Proflavine is 2.7 times more potent (lower IC50) than acriflavine. |
| Conditions | Enzymatic assay using a fluorogenic substrate. |
Why This Matters
For researchers developing antiviral therapeutics, this quantifiable 2.7-fold difference in potency is a critical parameter for selecting a lead compound and can significantly impact dose-response studies and target engagement assays.
- [1] Liu Y, et al. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Bioorg Chem. 2022;129:106185. View Source
